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Compound of Interest

Compound Name: 2-(Phenoxymethyl)benzylamine

Cat. No.: B064828

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic properties of
2-(Phenoxymethyl)benzylamine and its structural analogues. By examining their Nuclear
Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectral data, this document aims to facilitate compound identification,
characterization, and further research in areas such as drug discovery and medicinal chemistry.
While experimental data for 2-(Phenoxymethyl)benzylamine is not extensively available in
the public domain, this guide extrapolates its likely characteristics based on established
spectroscopic trends within the broader class of benzylamine compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-
(Phenoxymethyl)benzylamine and its selected analogues: benzylamine, 2-
methoxybenzylamine, and 2-chlorobenzylamine. The data for the analogues provide a basis for
predicting the spectral characteristics of the target compound.

Table 1: *H NMR and 3C NMR Spectroscopic Data
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'H NMR Chemical

13C NMR Chemical

Compound Solvent . .
Shifts (8, ppm) Shifts (8, ppm)
X ~1.6 (s, 2H, NH2),
_ ~3.9 (s, 2H, CH2-N), ~45 (CH2-N), ~70 (O-
(Phenoxymethyl)benz ~ CDCIs (Predicted)
am ~5.1 (s, 2H, O-CH2), CH-), ~115-160 (Ar-C)
ylamine

6.9-7.4 (m, 9H, Ar-H)

1.47 (s, 2H, NHz2),

46.3 (CH2), 126.8,

Benzylamine[1][2] CDClIs 3.85(s, 2H, CH2), 7.2-  127.1, 128.4, 143.5
7.4 (m, 5H, Ar-H) (Ar-C)

5 1.5 (s, 2H, NH2), 3.8 42.4 (CH2-N), 55.2

_ (s, 2H, CH2-N), 3.85 (OCHs), 110.1, 120.5,

Methoxybenzylamine[  CDCls

e (s, 3H, OCHs3), 6.8-7.3  127.2,128.4, 130.9,
(m, 4H, Ar-H) 157.4 (Ar-C)
1.6 (s, 2H, NH2), 3.9 44.1 (CH2), 126.9,

2-Chlorobenzylamine CDCls (s, 2H, CHz2), 7.1-7.4 128.7, 129.4, 130.0,

(m, 4H, Ar-H)

133.9, 139.2 (Ar-C)

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
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IR Absorptions Mass Spectrometry .
Compound UV-Vis Amax (nm)

(cm~?) (m/z)

(Predicted) 3300-3400

(N-H str), 3000-3100 _

(Predicted) M* at 213,
2- (Ar C-H str), 2850- )
) fragments at 106 (Predicted) ~210,
(Phenoxymethyl)benz 2950 (Aliph. C-H str),
. (CsHsCH2NH), 91 ~260

ylamine 1600, 1490 (C=C str),

(C7H7), 77 (CeHs)
1240 (C-O str), 1000-

1100 (C-N str)

Benzylamine[4][5][6]
[71[81[91[10][1 1]

3290, 3370 (N-H str),

3020-3080 (Ar C-H

str), 2850-2930 (Aliph.

C-H str), 1605 (N-H M+ at 107, 106, 91, 77 206, 256[12]
bend), 1450, 1495

(C=C str), 1028 (C-N

str)

2-
Methoxybenzylamine[
3]

3300-3500 (N-H str),
3000-3100 (Ar C-H
str), 2830-2950 (Aliph.
C-H str), 1600, 1490
(C=C str), 1240 (asym
C-O-C str), 1030 (sym
C-O-C str), 1050-1250
(C-N str)

M+ at 137, 136, 106[3] Not available

2-Chlorobenzylamine

3300-3500 (N-H str),
3000-3100 (Ar C-H
str), 2850-2950 (Aliph.
C-H str), 1600, 1470
(C=C str), 1040 (C-N
str), 750 (C-Cl str)

M+ at 141, 106, 77 Not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

» 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCIs at
77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

¢ Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR
accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. A background
spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted
from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

» Detection: A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an
absorbance in the range of 0.1-1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Data Acquisition: Record the absorbance spectrum over a wavelength range of
approximately 200-400 nm. A baseline spectrum of the solvent in a matched cuvette is
recorded first and subtracted from the sample spectrum.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Mandatory Visualization: Signaling Pathway

Benzylamine derivatives have been investigated for their interaction with various biological
targets, including monoamine transporters.[13][14][15][16][17] The serotonin transporter
(SERT) is a key protein in the central nervous system responsible for the reuptake of serotonin
from the synaptic cleft, thereby terminating its action.[13][14][16][17] The following diagram
illustrates a simplified model of how a benzylamine derivative might interact with SERT.
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Caption: Interaction of a benzylamine derivative with the serotonin transporter (SERT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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